molecular formula C8H15ClN2 B1448410 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride CAS No. 1374658-07-7

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride

Cat. No. B1448410
M. Wt: 174.67 g/mol
InChI Key: RNPBFIXSSHPYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2 . It has an average mass of 174.671 Da and a mono-isotopic mass of 174.092377 Da . This compound has been the subject of numerous scientific studies in recent years.


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography, but such information is not available in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride are not provided in the search results. The reactivity of this compound would depend on various factors such as the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .

Relevant Papers Unfortunately, the search results do not provide specific references to papers on 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride . For a comprehensive analysis, it would be necessary to conduct a thorough literature review in scientific databases.

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis and Biological Activity of Derivatives 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride has been a precursor in the synthesis of various heterocyclic compounds. For instance, derivatives of 2-substituted 3-cyano-4,6-dimethylpyridine were synthesized, leading to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Such compounds exhibit noteworthy biological activities, positioning them as subjects of interest in the field of medicinal chemistry (Yassin, 2009).

Creation of Novel Polyheterocyclic Compounds In another study, a derivative of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride was utilized to create novel polyheterocyclic compounds. This work underscores the compound's versatility in synthesizing structurally complex and potentially bioactive molecules (Metwally, Abdallah, & Almabrook, 2017).

Structural and Vibrational Analysis

Theoretical Studies of Structural and Vibrational Properties The compound and its derivatives were also studied theoretically to understand their structural and vibrational properties. Density Functional Theory (DFT) calculations were employed to optimize the stable structures of these compounds and to analyze their interactions, providing insights into their potential applications in various fields, including pharmaceuticals and materials science (Márquez, Márquez, Cataldo, & Brandán, 2015).

Synthesis of Novel Derivatives

Facile Synthesis of Novel Derivatives The compound has served as a key component in the facile synthesis of novel derivatives, highlighting its significant role in the development of new chemical entities with potential applications in various domains, including material science and drug discovery (Elkholy & Morsy, 2006).

Corrosion Inhibition Studies

Use in Corrosion Inhibition A derivative of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride was synthesized and applied as a corrosion inhibitor for mild steel in an acidic medium. This application underscores the compound's potential utility in industrial settings, particularly in protecting metals against corrosion (Quadri, Olasunkanmi, Akpan, Alfantazi, Obot, Verma, Al-Mohaimeed, Ebenso, & Quraishi, 2021).

properties

IUPAC Name

2,2-dimethylpiperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7,10H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPBFIXSSHPYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCN1)C#N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride
Reactant of Route 2
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride
Reactant of Route 3
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride
Reactant of Route 4
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride
Reactant of Route 5
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride
Reactant of Route 6
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.